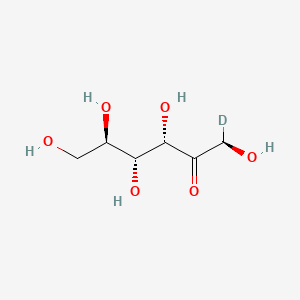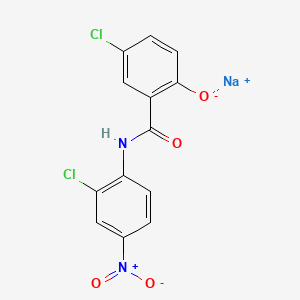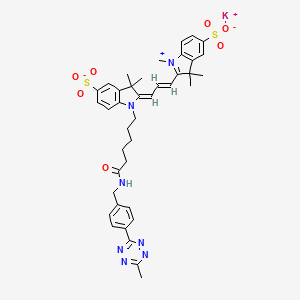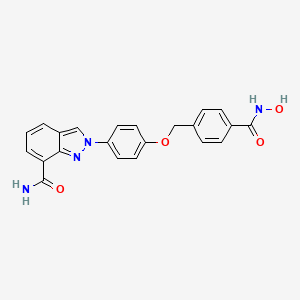
D-Fructose-d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fructose-d, commonly known as D-fructose, is a ketohexose and one of the most important monosaccharides in nature. It is a simple sugar found in many plants, where it is often bonded to glucose to form the disaccharide sucrose. D-fructose is the sweetest naturally occurring sugar and is found in honey, fruits, and root vegetables .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-fructose can be synthesized through the isomerization of D-glucose. This process involves the enzyme glucose isomerase, which catalyzes the conversion of D-glucose to D-fructose under specific conditions. The reaction typically occurs at a pH of 7-8 and a temperature of 60-70°C .
Industrial Production Methods
Industrial production of D-fructose often involves the hydrolysis of sucrose, which yields an equimolar mixture of D-glucose and D-fructoseAnother common method is the enzymatic conversion of glucose in high-fructose corn syrup production .
Analyse Des Réactions Chimiques
Types of Reactions
D-fructose undergoes several types of chemical reactions, including:
Oxidation: D-fructose can be oxidized to form 5-hydroxymethylfurfural (HMF) under acidic conditions.
Reduction: It can be reduced to form sugar alcohols such as sorbitol.
Isomerization: D-fructose can be isomerized to D-glucose under basic conditions.
Common Reagents and Conditions
Oxidation: Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst like nickel is used.
Isomerization: Basic conditions using sodium hydroxide or potassium hydroxide are employed.
Major Products
Oxidation: 5-Hydroxymethylfurfural (HMF)
Reduction: Sorbitol
Isomerization: D-glucose
Applications De Recherche Scientifique
D-fructose has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various chemicals and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its impact on human health, particularly in relation to diabetes and obesity.
Industry: Utilized in the production of high-fructose corn syrup, a common sweetener in the food industry
Mécanisme D'action
D-fructose exerts its effects primarily through its metabolism in the liver. It is phosphorylated by fructokinase to form fructose-1-phosphate, which is then cleaved by aldolase B to form dihydroxyacetone phosphate and glyceraldehyde. These intermediates enter glycolysis and gluconeogenesis pathways, influencing energy production and storage .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-glucose: An aldohexose and the most abundant monosaccharide in nature.
D-galactose: An aldohexose found in milk and dairy products.
Uniqueness
D-fructose is unique among these hexoses due to its ketohexose structure, which allows it to participate in different chemical reactions compared to aldohexoses. It is also the sweetest naturally occurring sugar, making it highly desirable in the food industry .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
(1R,3S,4R,5R)-1-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2D/t2-,3-,5-,6- |
Clé InChI |
BJHIKXHVCXFQLS-KWZZJJANSA-N |
SMILES isomérique |
[H][C@@]([2H])(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
C(C(C(C(C(=O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide](/img/structure/B12400232.png)


![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)






![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)


